molecular formula C9H9FO3 B025766 Methyl 3-fluoro-2-methoxybenzoate CAS No. 106428-04-0

Methyl 3-fluoro-2-methoxybenzoate

Cat. No. B025766
M. Wt: 184.16 g/mol
InChI Key: PXGWESGJXYODOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of methyl 3-fluoro-2-methoxybenzoate and related compounds involves multi-step organic reactions, including bromination, hydrolysis, cyanidation, and esterification processes. For instance, Chen Bing-he (2008) reported the synthesis of Methyl 4-Bromo-2-methoxybenzoate with a high purity of 99.8% through a series of carefully controlled reactions (Chen Bing-he, 2008).

Molecular Structure Analysis

Quantum chemical calculations, including Density Functional Theory (DFT), provide insights into the molecular structure, electronic properties, and reactivity of methyl 3-fluoro-2-methoxybenzoate. Gül Kotan and H. Yuksek (2021) optimized the structure of a similar molecule using DFT methods, which can be applied to understand the structural aspects of methyl 3-fluoro-2-methoxybenzoate (Kotan & Yuksek, 2021).

Chemical Reactions and Properties

Chemical reactions involving methyl 3-fluoro-2-methoxybenzoate include electrophilic substitution, nucleophilic addition, and condensation reactions. These reactions are pivotal in synthesizing more complex molecules. Studies on similar molecules, such as the work by Yi Wen-bin (2007) on synthesizing related benzimidazole compounds in a fluorous biphasic system, provide valuable insights into the reactivity and conditions suitable for the chemical transformations of methyl 3-fluoro-2-methoxybenzoate (Yi Wen-bin, 2007).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility of methyl 3-fluoro-2-methoxybenzoate, can be studied through experimental techniques like thermogravimetry. H. Flores et al. (2019) conducted a thermochemical study on methyl n-Methoxybenzoates to determine their combustion and vaporization enthalpies, contributing to understanding the physical properties of similar compounds (Flores et al., 2019).

Chemical Properties Analysis

The chemical properties of methyl 3-fluoro-2-methoxybenzoate, including its reactivity towards various reagents, stability under different conditions, and interaction with catalysts, can be elucidated from studies on similar molecules. For instance, the synthesis and reactivity of related compounds in fluoro acid medium have been explored, providing insights into the behavior of methyl 3-fluoro-2-methoxybenzoate under similar conditions (Planchenault et al., 1995).

Safety And Hazards

Methyl 3-fluoro-2-methoxybenzoate should be handled with care to avoid contact with skin and eyes . It is recommended to use personal protective equipment when handling this compound . The compound is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

methyl 3-fluoro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGWESGJXYODOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600700
Record name Methyl 3-fluoro-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoro-2-methoxybenzoate

CAS RN

106428-04-0
Record name Methyl 3-fluoro-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106428-04-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture containing 3-fluorosalicylic acid (20 g) [obtained as white crystals, m.p. 145°-147° C., by the method of L. N. Ferguson et alia, J. Amer. Chem. Soc., 1950, 72, 5315], iodomethane (60 g), potassium carbonate (40 g) and acetone (200 ml) was heated under reflux for 24 hours. Water (500 ml) was added and the mixture was extracted with ether (3×150 ml). The combined extracts were dried (MgSO4) and evaporated to give methyl 3-fluoro-2-methoxybenzoate (B) (21 g) as a yellow oil, which was used without further purification; NMR: 3.85 (3H,s), 3.95 (3H,s) and 6.8-7.6 (3H,m).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.